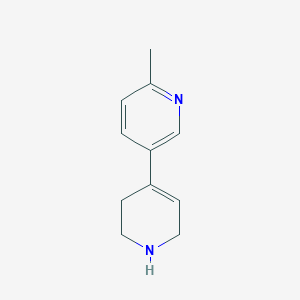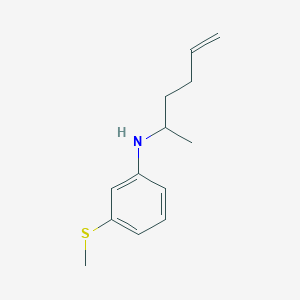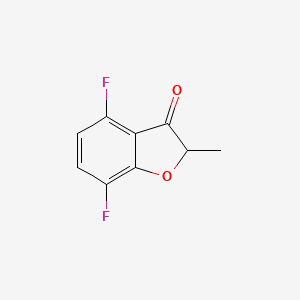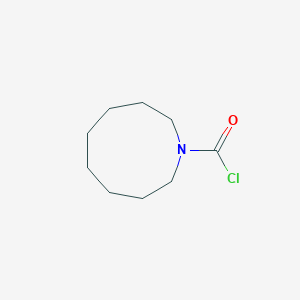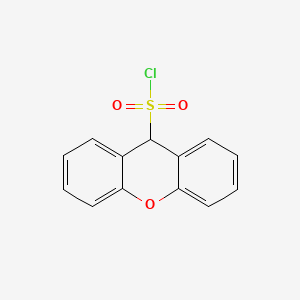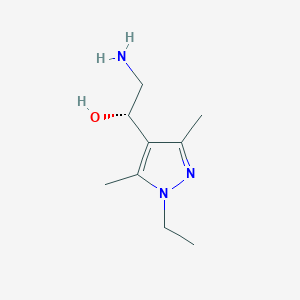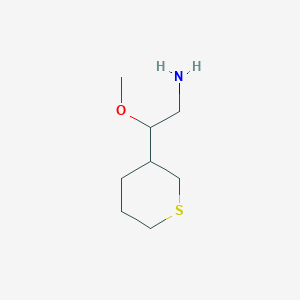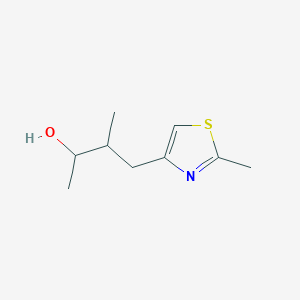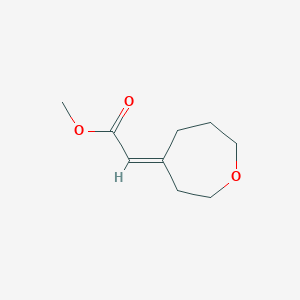
Methyl2-(oxepan-4-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(oxepan-4-ylidene)acetate is a chemical compound with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol It is characterized by the presence of an oxepane ring, which is a seven-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(oxepan-4-ylidene)acetate typically involves the reaction of oxepan-4-one with methyl acetate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of Methyl 2-(oxepan-4-ylidene)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-(oxepan-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution under acidic or basic conditions.
Reduction: LiAlH₄ in dry ether or THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Methyl 2-(oxepan-4-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(oxepan-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The oxepane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Methyl 2-(oxepan-4-ylidene)acetate can be compared with other similar compounds such as:
Methyl 2-(oxetan-3-ylidene)acetate: This compound has a four-membered oxetane ring instead of the seven-membered oxepane ring.
Methyl 2-(tetrahydrofuran-3-ylidene)acetate: This compound contains a five-membered tetrahydrofuran ring.
The uniqueness of Methyl 2-(oxepan-4-ylidene)acetate lies in its seven-membered oxepane ring, which imparts distinct chemical and physical properties compared to its smaller ring analogs .
特性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC名 |
methyl (2E)-2-(oxepan-4-ylidene)acetate |
InChI |
InChI=1S/C9H14O3/c1-11-9(10)7-8-3-2-5-12-6-4-8/h7H,2-6H2,1H3/b8-7+ |
InChIキー |
BEZYYFBRTHJPTI-BQYQJAHWSA-N |
異性体SMILES |
COC(=O)/C=C/1\CCCOCC1 |
正規SMILES |
COC(=O)C=C1CCCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


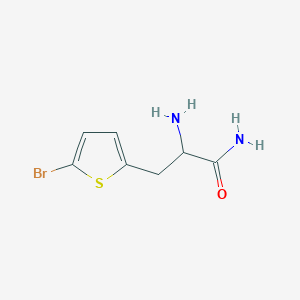
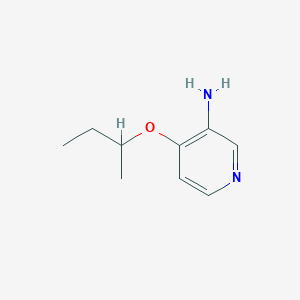
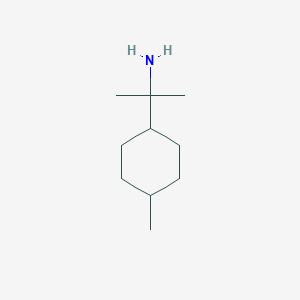
![1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13314445.png)
![[4-(2-Methylpropyl)phenyl]methanethiol](/img/structure/B13314456.png)
